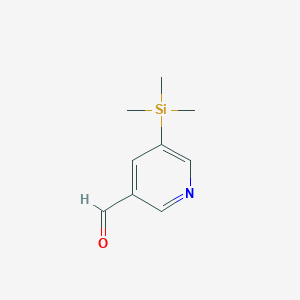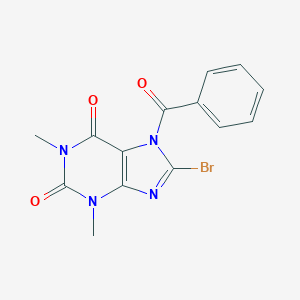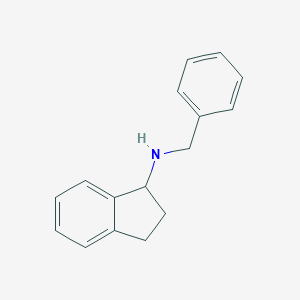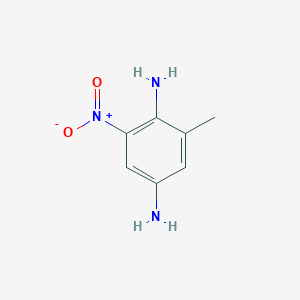
4-Amino-3-nitro-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-nitro-5-methylaniline, also known as 4-Amino-3-nitro-m-xylene (4-ANMX), is an organic compound that belongs to the class of nitroanilines. It is used as a precursor in the synthesis of various dyes, pigments, and pharmaceuticals. The compound has also gained significant attention in scientific research due to its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is not well understood. However, studies have shown that the compound can act as an electron donor and acceptor, which makes it useful in the synthesis of conductive polymers and organic semiconductors. The compound can also undergo reduction and oxidation reactions, which can be used in electrochemical applications.
Effets Biochimiques Et Physiologiques
Limited information is available on the biochemical and physiological effects of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline. However, studies have shown that the compound can cause skin irritation and may be harmful if ingested or inhaled. Therefore, proper safety measures should be taken while handling the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is its versatility in different fields of research. The compound can be used as a building block for the synthesis of various materials, including conductive polymers, organic semiconductors, and pharmaceuticals. However, the compound is also known to be toxic and can cause skin irritation, which makes it necessary to take proper safety measures while handling it.
Orientations Futures
There are several future directions for the research on 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline. In the field of material science, the compound can be further studied for its potential applications in the synthesis of advanced materials like organic photovoltaics and sensors. In the field of electrochemistry, the compound can be used as an electrode material for energy storage and conversion devices. Further studies can also be conducted to understand the mechanism of action of the compound and its potential applications in different fields.
Conclusion:
4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is a versatile compound that has gained significant attention in scientific research due to its potential applications in different fields. The compound can be used as a building block for the synthesis of various materials, including conductive polymers, organic semiconductors, and pharmaceuticals. However, it is also known to be toxic and can cause skin irritation, which makes it necessary to take proper safety measures while handling it. Further studies can be conducted to understand the mechanism of action of the compound and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline involves the nitration of 4-Amino-5-methylaniline with nitric acid and sulfuric acid. The reaction takes place at a temperature of around 0-5°C and yields 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline as a yellow crystalline solid. The compound can be further purified by recrystallization using solvents like ethanol or water.
Applications De Recherche Scientifique
4-Amino-3-nitro-5-methylanilinetro-5-methylaniline has been extensively studied for its potential applications in different fields. In the field of chemistry, the compound is used as a precursor in the synthesis of various dyes and pigments. It is also used in the production of pharmaceuticals like antimalarial drugs, antitumor agents, and anti-inflammatory drugs.
In the field of material science, 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline has been used as a building block for the synthesis of conductive polymers and organic semiconductors. The compound has also been studied for its potential applications in the field of electrochemistry, where it can be used as an electrode material.
Propriétés
Numéro CAS |
155379-82-1 |
|---|---|
Nom du produit |
4-Amino-3-nitro-5-methylaniline |
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-methyl-6-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,8-9H2,1H3 |
Clé InChI |
WJADKDGCBYAUMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N |
SMILES canonique |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N |
Autres numéros CAS |
155379-82-1 |
Synonymes |
4-AMINO-3-NITRO-5-METHYLANILINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



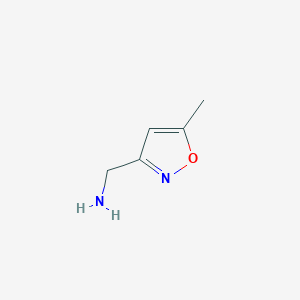
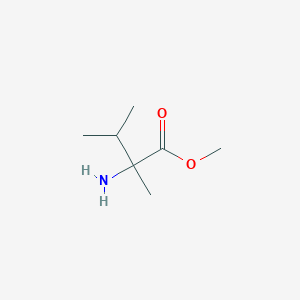
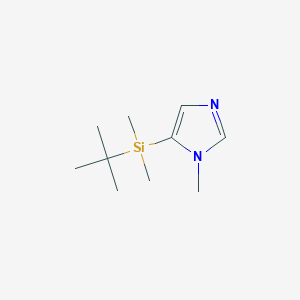

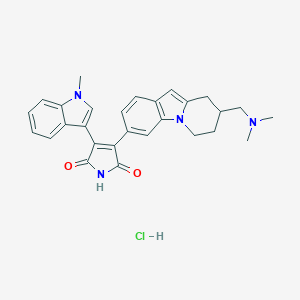
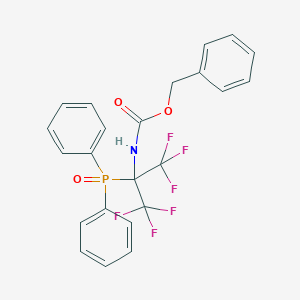
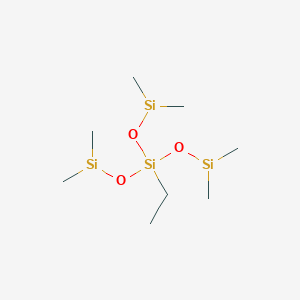
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
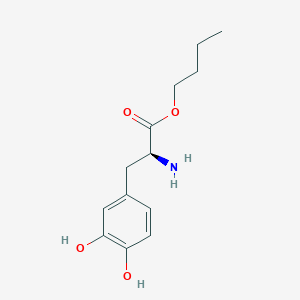
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
